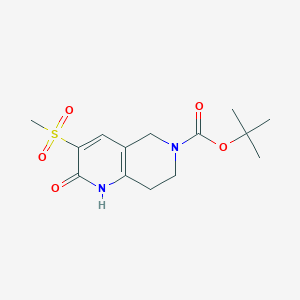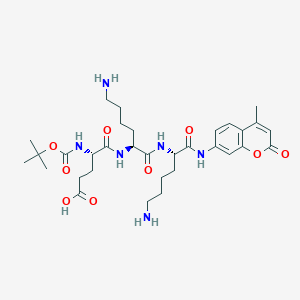
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (ETPC) is an organic compound that has been studied extensively in both laboratory and clinical settings. It is a member of the triazole family, which is a class of heterocyclic compounds that contain three nitrogen atoms in a ring structure. ETPC has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer effects. In addition, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
- Triazole derivatives have been synthesized for their use in constructing novel chemical compounds. For example, the synthesis of novel 1,2,4-triazoles, starting from isonicotinic acid hydrazide, demonstrated the versatility of triazole scaffolds in creating compounds with potential antimicrobial activities (Bayrak et al., 2009). Additionally, the development of d(10) coordination polymers based on triazole and pyridine linkers has highlighted the role of these compounds in material science, particularly in catalysis and photoluminescence (Wang et al., 2016).
Biological Activities
- The anti-inflammatory and antimalarial activities of a triazole derivative were investigated, revealing its potential as a low molecular intermediate for hybrid drug synthesis. This study underscores the biologically active nature of triazole derivatives and their importance in developing new therapeutics (Eya’ane Meva et al., 2021).
Luminescence and Material Applications
- Research into Zn complexes based on 1,2,4-triazoles has demonstrated their strong green–blue luminescence in the solid state, suggesting applications in the development of luminescent materials (Gusev et al., 2011). Such properties are essential for the advancement of optical materials and sensors.
Catalytic and Synthetic Methodologies
- The catalytic synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored, showcasing the utility of triazole derivatives in synthesizing peptidomimetics and biologically active compounds. This research highlights the significance of triazole-based scaffolds in medicinal chemistry and drug discovery processes (Ferrini et al., 2015).
Propiedades
IUPAC Name |
1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZRRIYRIQUOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)





![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)



![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)